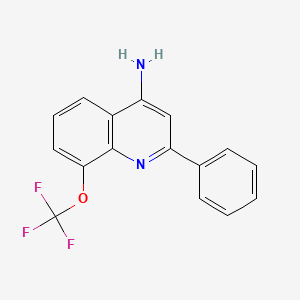
4-Amino-2-phenyl-8-trifluoromethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-phenyl-8-trifluoromethoxyquinoline is an organic compound with the molecular formula C16H11F3N2O. It is a quinoline derivative, characterized by the presence of an amino group at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 8th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by an amino group.
Trifluoromethoxy Group Addition: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a trifluoromethoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
4-Amino-2-phenyl-8-trifluoromethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives
科学研究应用
4-Amino-2-phenyl-8-trifluoromethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a fluorescent probe for studying biological processes at the molecular level
作用机制
The mechanism of action of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The trifluoromethoxy group enhances its binding affinity to these targets, making it a potent inhibitor .
相似化合物的比较
Similar Compounds
4-Aminoquinoline: Lacks the phenyl and trifluoromethoxy groups.
2-Phenylquinoline: Lacks the amino and trifluoromethoxy groups.
8-Trifluoromethoxyquinoline: Lacks the amino and phenyl groups
Uniqueness
4-Amino-2-phenyl-8-trifluoromethoxyquinoline is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethoxy) on the quinoline core. This combination of functional groups imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
1266226-13-4 |
|---|---|
分子式 |
C16H11F3N2O |
分子量 |
304.27 g/mol |
IUPAC 名称 |
2-phenyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-14-8-4-7-11-12(20)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H2,20,21) |
InChI 键 |
UPMAXUJLOJVINL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















